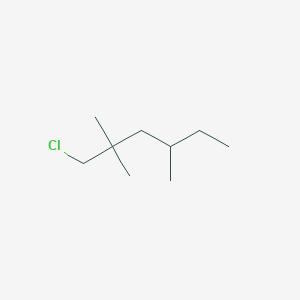

1-Chloro-2,2,4-trimethylhexane

Description

1-Chloro-2,2,4-trimethylhexane (C₉H₁₉Cl) is a branched aliphatic chloroalkane featuring a chlorine atom at the primary carbon (C1) and methyl groups at the C2 and C4 positions. Key characteristics include a molecular weight of ~162.70 g/mol and a branched hydrocarbon backbone, which influence its physical and chemical behavior, such as boiling point, solubility, and reactivity in substitution reactions .

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

IUPAC Name |

1-chloro-2,2,4-trimethylhexane |

InChI |

InChI=1S/C9H19Cl/c1-5-8(2)6-9(3,4)7-10/h8H,5-7H2,1-4H3 |

InChI Key |

OSXUTCLBBXNCCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4-trimethylhexane can be synthesized through the chlorination of 2,2,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination process is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions may vary depending on the desired mechanism (SN1 or SN2).

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote the elimination of hydrogen chloride (HCl) to form alkenes.

Major Products:

Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.

Elimination Reactions: The primary product is an alkene, such as 2,2,4-trimethylhex-1-ene.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-Chloro-2,2,4-trimethylhexane is valuable for studying substitution and elimination mechanisms due to its reactivity.

- Biology Derivatives and related compounds can be used in developing pharmaceuticals and agrochemicals.

- Medicine Research into its derivatives may lead to discovering new therapeutic agents with potential medicinal properties.

Chemical Reactions

This compound primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Types of Reactions:

- Nucleophilic Substitution Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions may vary depending on the desired mechanism (SN1 or SN2).

- Elimination Reactions Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote the elimination of hydrogen chloride (HCl) to form alkenes.

Major Products:

- Substitution Reactions The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.

- Elimination Reactions The primary product is an alkene, such as 2,2,4-trimethylhex-1-ene.

The mechanism of action of this compound in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.

Industry Applications

It is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Toxicity: Chlorinated hydrocarbons are often associated with toxicity in various organisms. Studies indicate that compounds similar to this compound can exhibit toxic effects on aquatic life and mammals.

- Antimicrobial Properties: Some chlorinated compounds have demonstrated antimicrobial activity. However, specific studies focusing on this compound are sparse.

- Endocrine Disruption: Chlorinated compounds have been implicated in endocrine disruption in various species. This raises concerns about their potential effects on human health and wildlife.

Mechanism of Action

The mechanism of action of 1-chloro-2,2,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key molecular and physical properties of 1-Chloro-2,2,4-trimethylhexane and related compounds:

*Calculated based on analogous compounds.

Biological Activity

1-Chloro-2,2,4-trimethylhexane (C10H21Cl) is a chlorinated hydrocarbon with potential biological implications. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by a chlorine atom attached to a branched alkane structure. Its molecular formula is C10H21Cl, and it has a molecular weight of approximately 188.74 g/mol. The compound's structure influences its reactivity and interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Toxicity : Chlorinated hydrocarbons are often associated with toxicity in various organisms. Studies indicate that compounds similar to this compound can exhibit toxic effects on aquatic life and mammals.

- Antimicrobial Properties : Some chlorinated compounds have demonstrated antimicrobial activity. However, specific studies focusing on this compound are sparse.

- Endocrine Disruption : Chlorinated compounds have been implicated in endocrine disruption in various species. This raises concerns about their potential effects on human health and wildlife.

Case Study 1: Toxicological Assessment

A study evaluated the toxic effects of chlorinated hydrocarbons on aquatic organisms. It was found that exposure to similar compounds led to significant mortality rates in fish species. The study highlighted the need for further investigation into the specific effects of this compound.

Case Study 2: Antimicrobial Activity

In a laboratory setting, researchers tested various chlorinated hydrocarbons for their antimicrobial properties against common pathogens. While specific results for this compound were not detailed, related compounds exhibited varying degrees of effectiveness against bacteria and fungi.

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological implications of chlorinated hydrocarbons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.